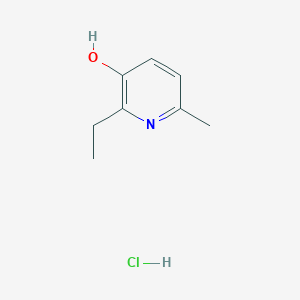

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

説明

Synthesis Analysis 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is synthesized through an improved process involving the acylation of 2-methylfuran with propionic anhydride, resulting in a 71% yield of 2-propionyl-5-methylfuran. This process utilizes 2% boron trifluoride-etherate and establishes conditions to obtain the product in good yield (Yao Xing-sheng, 2007).

Molecular Structure Analysis The molecular structure of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and its derivatives can be analyzed through X-ray diffraction as seen in compounds related to pyridine chemistry. These studies help understand the influence of intramolecular and intermolecular hydrogen bonds on the molecule's conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties The reactivity of 2-Ethyl-6-methyl-3-hydroxypyridine varies significantly, especially when involved in aminomethylation reactions. Its ortho- and para-positions show distinctive reactivity patterns, differing from similar compounds like phenol and β-pyridinol, highlighting its unique chemical behavior (L. D. Smirnov et al., 1965).

Physical Properties Analysis The physical properties, including free-radical oxidation and effects on mitochondrial structures, can be observed under different concentrations. These properties are crucial for understanding the compound's behavior in various conditions, especially in scientific research excluding its drug-related applications (A. Sinitskii et al., 2021).

Chemical Properties Analysis Vibrational spectroscopic studies like FT-IR and FT-Raman, along with natural bond orbital analysis and molecular electrostatic potential surface studies, provide in-depth insights into the chemical properties of 2-Ethyl-6-methyl-3-hydroxypyridine derivatives. These studies reveal the molecule's stability, bond strength, and chemical reactivity, essential for comprehensive chemical property analysis (M. Karnan, V. Balachandran & M. Murugan, 2012).

科学的研究の応用

Pharmacology

- Application : 2-Ethyl-6-methyl-3-hydroxypyridine succinate (EMHPS, Mexidol) is an antioxidant and an anti-ischemic drug with potential applications in the complex therapy of diseases accompanied by the development of oxidative stress and ischemia .

- Methods : The interaction of EMHPS with ABCB1 and SLCO1B1 was evaluated in Caco-2 cells. It was shown that EMHPS is not a substrate of ABCB1 and does not affect its expression, but it inhibits the activity of this transporter .

- Results : The inhibitory activity of EMHPS was inferior to verapamil—a classic inhibitor of ABCB1. It was also found that EMHPS does not affect SLCO1B1 expression in HepG2 cells .

Neurology

- Application : EMHPS has been used in the complex therapy of diseases such as ischemic stroke, chronic cerebral ischemia, and chronic heart failure .

- Methods : The use of EMHPS in the complex therapy of the above diseases may cause the development of drug–drug interactions, particularly pharmacokinetic interactions at the level of transporter proteins .

- Results : The effect of EMHPS on SLCO1B1 and the systemic inhibition of ABCB1 by EMPHS are not clinically significant, but ABCB1 inhibition by EMHPS in the gastrointestinal tract should be tested in vivo through clinical trials .

Cardiology

- Application : 2-Ethyl-3-hydroxy-6-methylpyridine, also known as Emoxypine, has been studied for its potential anti-arrhythmic effects.

- Methods : It has been shown to be effective in reducing the frequency of various types of cardiac arrhythmias in animal models.

- Results : The specific results or outcomes obtained were not detailed in the source.

Biomedicine

- Application : A new pharmacological compound 2-ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic acid (EMHDPA) has cerebroprotective effects on bacterial purulent meningitis in a model of experimental pneumococcal meningitis .

- Methods : Meningitis was simulated by intrathecal injection of the suspension containing Streptococcus pneumoniae at the concentration of 5 × 10^9 CFU/mL .

- Results : The group administered with EMHDPA showed high survival rates, 80%. Animals treated with the studied compound showed a higher clinical assessment of the rat health status and specific force, and a lesser intensity of neurological deficit compared to the control group .

Biochemistry

- Application : Emoxypine has been studied for its influence on the functional state of rat liver mitochondria in vitro .

- Methods : The drug was used at a concentration within the pharmacokinetic range and its effect on lipid peroxidation and oxidative modification of mitochondrial proteins was studied .

- Results : Emoxypine caused transient accumulation of lipid peroxidation products at relatively high concentrations in the incubation mixture and redistribution of free-radical oxidation substrates in favor of proteins .

Antihypoxic Medicine

- Application : Salts of 2-ethyl-6-methyl-3-hydroxypyridine are widely used as drugs with antihypoxic activity .

- Methods : The antihypoxic activity of these drugs is largely determined by their protective and therapeutic potential under extreme conditions and with various diseases .

- Results : The tolerance to asphyxia increased by 51%; to hypercapnic hypoxia, by 47% after intraperitoneal administration of thioxypine at a dose of 145 μmol/kg .

特性

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIXWYHQJZUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2364-75-2 (Parent) | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80157647 | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-6-methylpyridin-3-ol hydrochloride | |

CAS RN |

13258-59-8 | |

| Record name | 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOXYPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

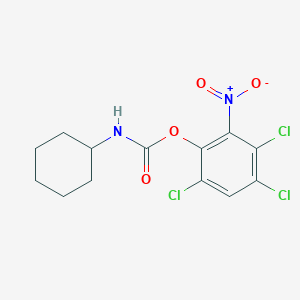

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

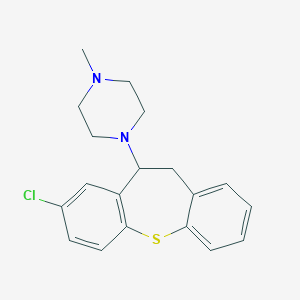

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)